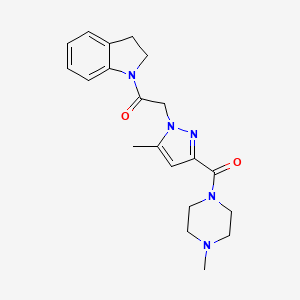

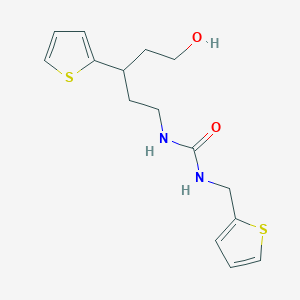

![molecular formula C24H22N4O6 B2471977 N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(2-(2,5-dioxopyrrolidin-1-yl)acetamide) CAS No. 476318-12-4](/img/structure/B2471977.png)

N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(2-(2,5-dioxopyrrolidin-1-yl)acetamide)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

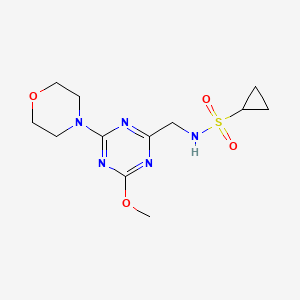

The compound is a complex organic molecule that contains two pyrrolidin-2-one (or pyrrolidone) groups attached to a biphenyl group via acetamide linkages . Pyrrolidone is a common motif in pharmaceuticals and other biologically active compounds, while biphenyls are often used in the synthesis of various polymers and pharmaceuticals .

Synthesis Analysis

While the exact synthesis pathway for this compound isn’t available, similar compounds are often synthesized through cross-coupling reactions such as the Buchwald–Hartwig reaction . This reaction is commonly used to couple aryl halides with amines .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the biphenyl and pyrrolidone groups. These might confer properties such as planarity, rigidity, and potential for hydrogen bonding .Applications De Recherche Scientifique

- The compound’s structure suggests potential as a donor building block for organic solar cells. By incorporating it into OSCs or OPVs, researchers can explore its electron-donating ability and absorption properties .

- In the context of cancer therapy, photosensitizers induce immunogenic cell death, enhancing the immune response against tumor cells. Researchers can explore its potential in this area .

Organic Solar Cells (OSCs) and Organic Photovoltaics (OPVs)

Advanced Photosensitizers and Immunogenic Cell Death (ICD) Inducers

Continuous-Flow Synthesis and Process Optimization

Two-Dimensional Covalent Organic Frameworks (COFs)

Mécanisme D'action

Target of Action

It’s known that similar compounds with 2,5-dioxopyrrolidin-1-yl groups can react with proteins, specifically targeting lysine residues .

Mode of Action

The compound likely interacts with its targets through a process known as protein crosslinking. This involves the formation of covalent bonds between different protein molecules, often mediated by reactive groups on the crosslinking agent. In the case of this compound, the 2,5-dioxopyrrolidin-1-yl groups can react with lysine residues on proteins, leading to the formation of crosslinks .

Pharmacokinetics

Similar compounds have shown high metabolic stability on human liver microsomes , which suggests that this compound may also have favorable pharmacokinetic properties.

Action Environment

Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. For instance, the reactivity of the 2,5-dioxopyrrolidin-1-yl groups towards proteins could be affected by the pH of the environment

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[4-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O6/c29-19(13-27-21(31)9-10-22(27)32)25-17-5-1-15(2-6-17)16-3-7-18(8-4-16)26-20(30)14-28-23(33)11-12-24(28)34/h1-8H,9-14H2,(H,25,29)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDHOQKZAOFVLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)CN4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(2-(2,5-dioxopyrrolidin-1-yl)acetamide) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Triisopropyl[(trimethylsilyl)ethynyl]silane](/img/structure/B2471901.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclobutanecarboxamide](/img/structure/B2471904.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[methyl(2,2,2-trifluoro-1-phenylethyl)amino]acetamide](/img/structure/B2471905.png)

![2-[(4-bromophenyl)sulfanyl]-1-methyl-5-nitro-1H-indole-3-carbaldehyde](/img/structure/B2471911.png)

![5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2471912.png)